BenchChemオンラインストアへようこそ!

GSK299115A

ROCK1 Kinase Selectivity AGC Kinase

GSK299115A is a distinctively selective multi-target kinase inhibitor (ROCK1 IC50=8 nM; 80-fold selectivity over RSK1; 25-fold GRK2/GRK5 window) that outperforms generic inhibitors in cellular pathway deconvolution. Its superior thermal stabilization of GRK2 (ΔTm=4.8°C at 4 µM) makes it an ideal reference for DSF-based fragment screening and co-crystallization. Validated as a pharmacological 'ruler' for distinguishing GRK2 vs. GRK5 functions in β-adrenergic receptor studies and as a selectivity benchmarking standard for next-gen kinase inhibitor development. Ideal for acute in vitro/ex vivo experiments where off-target mTOR/p70S6K pathway effects must be minimized.

Molecular Formula C20H16Cl2N4O2
Molecular Weight 415.3 g/mol
Cat. No. B1672378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK299115A
SynonymsGSK299115A;  GSK 299115A;  GSK-299115A.
Molecular FormulaC20H16Cl2N4O2
Molecular Weight415.3 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC4=C(C=C3)NN=C4
InChIInChI=1S/C20H16Cl2N4O2/c1-10-19(20(28)25-13-3-5-17-12(6-13)9-23-26-17)14(8-18(27)24-10)11-2-4-15(21)16(22)7-11/h2-7,9,14H,8H2,1H3,(H,23,26)(H,24,27)(H,25,28)
InChIKeyRHTXWIKPNGROHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK299115A: A Dual GRK/PKA Inhibitor with Distinct ROCK1 Selectivity for Kinase Research Procurement


GSK299115A (CAS 864082-35-9) is a small-molecule kinase inhibitor with a chemical structure of 4-(3,4-dichlorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxamide [1]. It is primarily categorized as a G protein-coupled receptor kinase (GRK) and protein kinase A (PKA) inhibitor , but also exhibits potent and selective inhibition of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) with an IC50 of 8 nM . This multi-target profile, combined with its distinct selectivity window against related kinases, makes GSK299115A a valuable chemical probe for dissecting complex signaling pathways, particularly in cardiovascular and cancer research contexts.

The Risk of ROCK1/GRK Inhibitor Interchangeability: Why GSK299115A's Off-Target Signature Demands Specific Procurement


Generic substitution among kinase inhibitors is not scientifically sound due to the high degree of structural homology within the AGC kinase family, which often leads to unpredictable polypharmacology. GSK299115A exemplifies this: it is not a pure ROCK1 inhibitor nor a pure GRK inhibitor, but a multi-target ligand with a unique, quantifiable selectivity profile . Its potency against ROCK1 (8 nM) is nearly 80-fold higher than its activity against RSK1 (620 nM), a difference that dictates its utility in experiments where confounding inhibition of the p70S6K pathway must be minimized. Similarly, its GRK2 inhibitory potency (log IC50 = -5.5) is weaker than that of other analogs in the same chemical series [1]. A researcher substituting GSK299115A with a more potent GRK2 inhibitor, or a more selective ROCK1 inhibitor, would fundamentally alter the experimental pharmacology and the validity of any biological conclusions. The quantitative evidence below clarifies these critical differences for procurement decisions.

Quantitative Differentiation of GSK299115A: Head-to-Head Potency and Selectivity Data Against the Closest Kinase Comparators


Head-to-Head ROCK1 Potency and Selectivity: GSK299115A vs. GSK270822A

In a direct cross-comparison of related dihydropyridone indazole amides, GSK299115A demonstrates near-identical ROCK1 inhibitory potency to its close analog GSK270822A (8 nM vs. 9 nM IC50) . However, GSK299115A exhibits a superior selectivity window against the off-target kinases RSK1 and p70S6K. Specifically, GSK299115A displays a 77.5-fold selectivity for ROCK1 over RSK1, compared to GSK270822A's 122-fold selectivity. More critically, GSK299115A's selectivity for ROCK1 over p70S6K is 70-fold, which is 2.5 times greater than the 28-fold selectivity observed for GSK270822A . This difference in the p70S6K off-target window is quantifiable and significant for researchers requiring minimal interference with mTOR/S6K signaling pathways.

ROCK1 Kinase Selectivity AGC Kinase

Comparative GRK Subfamily Selectivity: GSK299115A in the Indazole Class

Within the indazole-containing chemical class of GRK inhibitors, GSK299115A occupies a distinct potency-selectivity niche. When directly compared in a thermal shift and enzymatic assay panel, GSK299115A inhibited GRK2 with a log IC50 of -5.5 (3.2 µM) and GRK5 with a log IC50 of -4.1 (79 µM), resulting in a GRK2/GRK5 selectivity ratio of approximately 25-fold [1]. In contrast, the related analog GSK180736A was a far more potent GRK2 inhibitor (log IC50 = -6.6, 0.25 µM) but with a reduced selectivity window (GRK2/GRK5 ratio of 8-fold). Another analog, GSK466317A, exhibited intermediate potency (log IC50 = -4.5, 32 µM) and a selectivity ratio of 80-fold. GSK299115A thus provides a balanced profile—more selective than GSK180736A, but more potent than GSK466317A—which is a quantifiable differentiator for applications requiring moderate GRK2 inhibition with minimal GRK5 cross-reactivity.

GRK2 GRK5 Kinase Profiling

Cross-Study Comparison of GRK2 Inhibitory Potency and Its Biological Context

A cross-study comparison places GSK299115A's GRK2 inhibitory potency (IC50 = 3.2 µM) [1] in the broader context of GRK2 inhibitor development. While it is less potent than advanced probes like CMPD101 (GRK2 IC50 = 18 nM) , GSK299115A's activity is comparable to other tool compounds used in foundational GRK2 biology studies. Critically, its published pharmacokinetic (PK) profile in Sprague-Dawley rats (oral bioavailability F = 1.0%, T1/2 = 0.8 hr, CL = 57.0 mL/min/kg) is a quantifiable limitation for in vivo applications. This PK data is not available for many other early-stage GRK2 inhibitors from this chemical series, allowing a procurement decision based on a defined (though poor) systemic exposure profile rather than complete PK uncertainty.

GRK2 GPCR Signaling Cardiovascular

Thermal Stabilization Profile as a Predictor of GRK2 Binding Mode

Differential scanning fluorimetry (DSF) data provides a biophysical fingerprint of compound-target interaction strength. GSK299115A increased the melting temperature (ΔTm) of GRK2 by 4.8 °C at a concentration of 4 µM [1]. This ΔTm value is directly comparable to that of the close analog GSK466317A, which induced a 2.9 °C shift under identical conditions. The larger thermal stabilization by GSK299115A correlates with its 10-fold higher enzymatic potency against GRK2 (log IC50 -5.5 vs. -4.5 for GSK466317A), demonstrating a consistent structure-activity relationship. This biophysical validation strengthens confidence in the enzyme inhibition data and suggests a more favorable binding mode for GSK299115A within the indazole class.

Differential Scanning Fluorimetry Target Engagement GRK2

Defined Research Scenarios for GSK299115A: From ROCK1-Driven Phenotypic Screens to GRK2/GRK5 Pathway Dissection


ROCK1-Dependent Phenotypic Screening with Minimal p70S6K Pathway Interference

GSK299115A is optimally deployed in cellular models where the ROCK1-mediated cytoskeletal regulation is the primary readout, and off-target inhibition of the mTOR/p70S6K pathway must be minimized. The 2.5-fold improvement in p70S6K selectivity over GSK270822A (70-fold vs. 28-fold) [1] directly supports this application. A researcher using GSK299115A can be more confident that observed changes in cell migration or morphology are due to ROCK1 inhibition rather than confounding effects on protein translation or cell growth pathways. This is particularly valuable in high-content screening campaigns where the specificity of the chemical probe directly impacts hit validation quality.

Dissecting GRK2 vs. GRK5 Roles in GPCR Trafficking and Cardiac Hypertrophy

The unique 25-fold GRK2/GRK5 selectivity window of GSK299115A [1] makes it a critical tool for studies aiming to distinguish the functions of these two ubiquitously expressed kinases. In experiments using adenoviral overexpression of β-adrenergic receptors in cardiomyocytes, for instance, GSK299115A can be used alongside more selective or potent inhibitors (e.g., GSK466317A or GSK180736A) to generate a pharmacological 'ruler' . The differential effects observed with these three compounds on receptor internalization or downstream ERK activation can help delineate the relative contributions of GRK2 and GRK5, a task that is challenging with a single, highly specific inhibitor. The compound's published, albeit poor, PK parameters further define it as a tool for acute, short-term in vitro or ex vivo experiments rather than chronic in vivo studies.

Validating Target Engagement in Biophysical and Structural Biology Studies

The robust thermal stabilization of GRK2 by GSK299115A (ΔTm = 4.8 °C at 4 µM) [1] makes it an excellent reference compound for DSF-based fragment screening and for co-crystallization trials. Its superior shift compared to GSK466317A (2.9 °C) suggests a more enthalpically favorable binding mode, increasing the likelihood of obtaining high-resolution co-crystal structures. This is a key differentiator for structural biology groups who require a reliable, well-behaved ligand for soaking or co-crystallization experiments to map the GRK2 active site.

Reference Compound for Multikinase Profiling and Off-Target Analysis

Given its multi-target activity against ROCK1, GRK2, GRK5, PKA, and Yes1 kinase [1], GSK299115A serves as a valuable standard for evaluating the selectivity of next-generation kinase inhibitors. Its well-defined, albeit broad, inhibitory fingerprint can be used as a 'negative control' to benchmark the performance of new, more selective compounds. A new chemical entity (NCE) that shows no cross-reactivity against any of these five kinases, when run in parallel with GSK299115A, demonstrates a compelling selectivity advantage. This is a common and high-value use case in industrial drug discovery pipelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK299115A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.